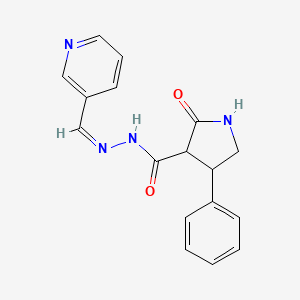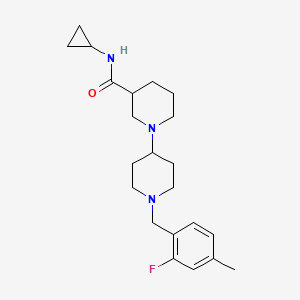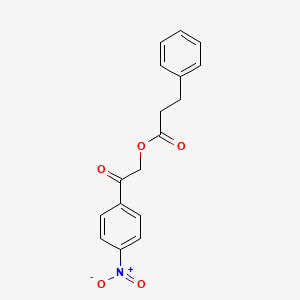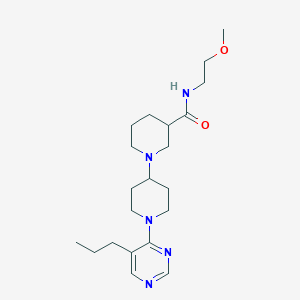
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide, also known as PP-Hy, is a chemical compound that has been of significant interest in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA damage and ultimately leads to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a crucial mechanism for cancer therapy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide is its potent anticancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which could hinder its potential clinical application.
Future Directions
There are several potential future directions for the research on 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide. One possible direction is the development of novel formulations of this compound to improve its solubility and bioavailability. Another possible direction is the investigation of the combination therapy of this compound with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential therapeutic applications of this compound in various inflammatory diseases and other conditions warrant further investigation.
Synthesis Methods
The synthesis of 2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product. The purity of the compound is determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
2-oxo-4-phenyl-N'-(3-pyridinylmethylene)-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
properties
IUPAC Name |
2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-15(14(11-19-16)13-6-2-1-3-7-13)17(23)21-20-10-12-5-4-8-18-9-12/h1-10,14-15H,11H2,(H,19,22)(H,21,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMHFSREYCOFO-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=O)N1)C(=O)N/N=C\C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)


![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)

![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5468419.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzonitrile](/img/structure/B5468426.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)